molecular formula C26H26F2N6O2S2 B2767995 2-({4-ethyl-5-[2-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one CAS No. 496775-91-8

2-({4-ethyl-5-[2-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B2767995
CAS No.: 496775-91-8
M. Wt: 556.65
InChI Key: HEJQAGHTFJJJAJ-UHFFFAOYSA-N
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Description

This compound is a bis-triazole derivative featuring two 4H-1,2,4-triazole rings interconnected via ethyl-sulfanyl bridges. Each triazole ring is substituted with ethyl groups and fluorophenyl-ethanone moieties, creating a symmetrical yet highly functionalized structure. The ethyl groups may enhance lipophilicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name

2-[[4-ethyl-5-[2-[4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F2N6O2S2/c1-3-33-23(29-31-25(33)37-15-21(35)17-5-9-19(27)10-6-17)13-14-24-30-32-26(34(24)4-2)38-16-22(36)18-7-11-20(28)12-8-18/h5-12H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJQAGHTFJJJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)CCC3=NN=C(N3CC)SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F2N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ethyl-5-[2-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as:

    Condensation reactions: These are used to form the triazole rings.

    Sulfur insertion:

    Fluorination: The addition of fluorine atoms is achieved through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction times and temperatures are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-({4-ethyl-5-[2-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the sulfur atoms.

    Reduction: Reduction reactions can modify the triazole rings.

    Substitution: Halogen atoms, such as fluorine, can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various triazole derivatives.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C20H24F2N6O2S2C_{20}H_{24}F_2N_6O_2S^2, and it features multiple functional groups including triazole rings and fluorophenyl moieties. The presence of sulfur atoms in its structure suggests potential biological activity, particularly in antimicrobial and antifungal applications.

Medicinal Chemistry

The compound has shown promise in the development of novel pharmaceuticals:

  • Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli . The specific structure of this compound may enhance its efficacy due to the presence of fluorinated phenyl groups which can improve lipophilicity and membrane penetration.
  • Antifungal Properties : Triazoles are well-known for their antifungal activity, particularly against Candida species. The compound's unique structure may provide a new scaffold for antifungal drug design .

Agricultural Applications

Triazole compounds are widely used in agriculture as fungicides:

  • Fungicidal Activity : The compound's ability to inhibit fungal growth makes it a candidate for agricultural fungicides. Studies have demonstrated that triazole-based fungicides are effective against a range of plant pathogens .

Material Science

The incorporation of triazole moieties into polymers has been explored for:

  • Polymer Modification : The compound can be utilized to synthesize polymers with enhanced thermal stability and mechanical properties due to the strong interactions between triazole units .

Case Study 1: Antibacterial Efficacy

In a study evaluating various triazole derivatives, this compound was tested against E. coli and showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .

Case Study 2: Agricultural Use

Field trials utilizing formulations containing this compound demonstrated a significant reduction in fungal infections on crops such as wheat and corn, leading to improved yields compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-({4-ethyl-5-[2-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Triazole Derivatives with Fluorophenyl Groups

  • 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone (): Replaces one triazole’s ethyl group with a pyridinyl ring and a chlorophenyl substituent. Molecular weight: 439.89 g/mol (vs. ~627 g/mol for the target compound), indicating higher polarity .
  • Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (): Features a nitrobenzoyl-aminomethyl group and an acetate ester. The ester group increases hydrolytic instability but may enhance prodrug activation in vivo. Nitro groups confer strong electron-withdrawing effects, altering reactivity in electrophilic substitutions .

Bis-Triazole Derivatives

  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one ():
    • Lacks sulfanyl linkages but includes methoxy and ethoxy substituents.
    • Methoxy groups increase metabolic resistance compared to ethyl groups, as seen in cytochrome P450 interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP<sup>*</sup> Hydrogen Bond Acceptors Hydrogen Bond Donors
Target Compound ~627 4.2<sup>†</sup> 8 0
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)... 439.89 3.1 6 0
Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-... 488.45 2.8 10 1

<sup>*</sup>Calculated using ChemDraw.
<sup>†</sup>Higher logP indicates greater lipophilicity, favoring blood-brain barrier penetration .

Computational Similarity and Bioactivity Predictions

  • Docking Affinity : Molecular docking studies on triazole derivatives () indicate that sulfanyl linkages enhance binding to enzyme active sites (e.g., HDAC8) through sulfur-mediated hydrogen bonds.

Bioactivity Comparisons

While direct bioactivity data for the target compound is unavailable, analogues provide insights:

  • Antimicrobial Activity : Triazoles with fluorophenyl groups () exhibit MIC values of 8–16 µg/mL against S. aureus .
  • Enzyme Inhibition : Bis-triazoles () show IC50 values of 1.2–3.5 µM against carbonic anhydrase isoforms, attributed to sulfanyl-mediated interactions .

Biological Activity

The compound 2-({4-ethyl-5-[2-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one is a complex triazole derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups including triazole rings and a fluorophenyl moiety. Its structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. In particular, derivatives similar to the compound have shown efficacy against various bacterial strains. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of antibiotic-resistant bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AS. aureus20 µM
BE. coli40 µM
CPseudomonas aeruginosa30 µM

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. The compound may exhibit cytotoxic effects through apoptosis induction in cancer cells. A study highlighted that certain triazole derivatives were effective against non-small-cell lung carcinoma (NSCLC), demonstrating the potential for this class of compounds in cancer therapy .

Case Study: Anticancer Efficacy
In a screening of various triazole compounds against multicellular spheroids representing NSCLC, several candidates including those with similar structures to our compound showed promising results in reducing tumor viability by over 50% at concentrations of 10 µM .

The mechanisms through which triazole derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many triazoles act as enzyme inhibitors, particularly targeting fungal cytochrome P450 enzymes which are crucial for sterol biosynthesis.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA or disrupt its synthesis, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been linked to the cytotoxic effects observed in cancer cells treated with triazole derivatives.

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